molecular formula C21H21ClFN7 B1139464 Ilginatinib hydrochloride CAS No. 1239358-85-0

Ilginatinib hydrochloride

Número de catálogo B1139464
Número CAS: 1239358-85-0
Peso molecular: 425.89
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ilginatinib hydrochloride, also known as NS-018, is under clinical development by NS Pharma . It is currently in Phase II for Chronic Idiopathic Myelofibrosis (Primary Myelofibrosis) . The drug candidate is administered orally as a tablet . It is also under development for the treatment of primary myelofibrosis, post-polycythemia vera myelofibrosis, post-essential thrombocythemia myelofibrosis, severe pneumonia, and acute respiratory distress syndrome caused due to COVID-19 .


Synthesis Analysis

Ilginatinib is a JAK2 inhibitor developed by NS Pharma . It has an IC50 value of 0.72 nM for JAK2 at the kinase level . It shows 46-fold, 54-fold, and 22-fold higher selectivity for JAK2 than for JAK1, JAK3, and TYK2, respectively .


Molecular Structure Analysis

The molecular formula of Ilginatinib hydrochloride is C21H21ClFN7 . Its molecular weight is 425.89 . The structure of Ilginatinib hydrochloride is not directly available from the search results.


Physical And Chemical Properties Analysis

Ilginatinib hydrochloride is a solid substance . It has a solubility of ≥ 35 mg/mL in DMSO when ultrasonicated . It should be stored at 4°C in a dry, sealed environment .

Aplicaciones Científicas De Investigación

  • Metformin Hydrochloride in Drug Delivery Systems : A study on the in vitro release of metformin hydrochloride from sodium alginate/polyvinyl alcohol hydrogels highlights the potential of these materials in drug delivery systems (Martínez-Gómez et al., 2017).

  • Ciprofloxacin Hydrochloride in Wound Dressings : Research on alginate/chitosan-based bi-layer composite membranes as potential sustained-release wound dressings containing ciprofloxacin hydrochloride indicates the use of these materials in medical applications, particularly in wound healing (Han et al., 2014).

  • Photocrosslinked Alginate Hydrogels : The development of photocrosslinked alginate hydrogels with tunable biodegradation rates and mechanical properties demonstrates their utility in regenerative medicine and bioactive factor delivery, which could be relevant for the application of various hydrochloride compounds (Jeon et al., 2009).

  • Alginate Hydrogels in Biomedical Applications : Alginate hydrogels have been extensively used as scaffolds for tissue engineering, drug delivery, and as extracellular matrices in various biomedical applications. This research might provide a context for understanding how Ilginatinib hydrochloride could be used in similar applications (Rowley et al., 1999).

  • Ionic Liquids in Drug Delivery : A study on ionic liquids as potential enhancers for transdermal drug delivery illustrates the innovative approaches in pharmaceutical applications, which may also be relevant for the delivery of hydrochloride-based drugs (Monti et al., 2017).

Mecanismo De Acción

Ilginatinib hydrochloride is a highly active and orally bioavailable JAK2 inhibitor . It acts by targeting the JAK2 enzyme, which is often overactivated in certain types of myeloproliferative neoplasms .

Safety and Hazards

According to the Material Safety Data Sheet, Ilginatinib hydrochloride is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended . It’s advised to use full personal protective equipment and avoid breathing vapors, mist, dust, or gas .

Direcciones Futuras

Ilginatinib hydrochloride is currently in the clinical trial phase, and its effectiveness against various conditions is being studied . The future directions of Ilginatinib hydrochloride largely depend on the results of these ongoing trials and the subsequent approval process .

Propiedades

IUPAC Name

6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN7.ClH/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21;/h3-14H,1-2H3,(H2,24,26,27,28);1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNVGPXGVAXXSH-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ilginatinib hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.